Antrodin D

Description

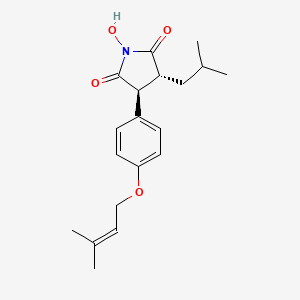

Structure

3D Structure

Properties

CAS No. |

656832-04-1 |

|---|---|

Molecular Formula |

C19H25NO4 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(3S,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17-/m1/s1 |

InChI Key |

ZZKUVVFNFOKVQE-IAGOWNOFSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1[C@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |

Canonical SMILES |

CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |

Origin of Product |

United States |

Isolation and Characterization of Antrodin D

Methodologies for Extraction of Antrodin D from Fungal Biomass

The initial step in obtaining this compound is the efficient extraction of compounds from the biomass of Antrodia camphorata. The choice of extraction method often depends on the form of the fungal material used, primarily fruiting bodies or cultured mycelia. Organic solvents are commonly employed for the extraction of triterpenoids and other non-polar or semi-polar compounds like this compound mdpi.comnih.gov.

Extraction from Fruiting Bodies of Antrodia camphorata

Extraction from the fruiting bodies of Antrodia camphorata typically involves the use of organic solvents. While specific details for this compound extraction solely from fruiting bodies are less extensively documented compared to mycelia in the provided sources, general methods for extracting active compounds from fruiting bodies involve solvents like methanol (B129727) or other organic solvents mundialsiglo21.com. Crude extracts obtained from fruiting bodies using organic solvents have been shown to contain various bioactive compounds mundialsiglo21.com.

Extraction from Cultured Mycelia of Antrodia camphorata

Cultured mycelia of Antrodia camphorata are a significant source of this compound and related succinic acid derivatives google.com. Extraction from dried mycelial powder commonly utilizes organic solvents such as ethanol (B145695) or methanol google.commdpi.com. Ultrasonic extraction can be applied to enhance the efficiency of the extraction process google.commdpi.com. For instance, a protocol described for extracting compounds, including maleic and succinic acid derivatives, from cultured mycelia involved extraction with chloroform (B151607) under reflux nih.gov. Another approach mentions extracting freeze-dried mycelial powder multiple times with alcohol using ultrasonic oscillation mdpi.com. The resulting alcoholic extracts are then typically filtered and concentrated mdpi.com.

Advanced Chromatographic Techniques for this compound Purification

Following the initial extraction, a series of chromatographic techniques are employed to purify this compound from the complex mixture of compounds present in the crude extract. These techniques separate compounds based on their differing physical and chemical properties, such as polarity, size, and affinity to a stationary phase.

Column Chromatography Approaches

Column chromatography is a fundamental technique used in the purification process. This method involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel google.comnih.govgoogle.comnih.gov. Different solvent systems are used as the mobile phase to elute compounds at varying rates based on their interaction with the stationary phase mdpi.combyjus.com. Silica gel column chromatography is particularly suitable for the purification of triterpenoids and other compounds with similar polarity mdpi.com. Normal and reversed-phase silica gel chromatography have also been utilized in the separation of maleic and succinic acid derivatives from A. camphorata extracts nih.gov. Macroporous resin column chromatography, specifically using AB-8 resins, is also mentioned as being effective for purifying compounds with weak polarity, similar to triterpenoids nih.gov. Gel column chromatography, while often used for larger molecules like polysaccharides and proteins, is a size-exclusion technique that can also be part of a purification scheme mdpi.comnih.govqascf.commdpi.com.

Preparative High-Performance Liquid Chromatography (HPLC) Strategies

Preparative HPLC is a powerful technique used in later stages of purification to obtain high-purity compounds on a larger scale than analytical HPLC metwarebio.comnih.gov. It is particularly effective for separating compounds with similar properties that are difficult to resolve by conventional column chromatography nih.govfrontiersin.orgmdpi.com. Strategies involve using specific columns, such as C18 columns, and optimized mobile phases with controlled flow rates nih.govfrontiersin.orgmdpi.com. Semi-preparative HPLC is used for purifying quantities in the milligram to gram range metwarebio.com. For instance, semi-preparative HPLC using a C18 column and a mobile phase of water (with acetic acid) and acetonitrile (B52724) has been used to purify Antrodin C, a related compound, to over 95% purity frontiersin.org. Preparative HPLC conditions are often scaled up from analytical HPLC methods mdpi.com. High-performance centrifugal partition chromatography (HPCPC) represents another advanced liquid-liquid chromatography technique that has shown effectiveness in purifying compounds from A. camphorata extracts, offering advantages in yield and purity compared to some conventional methods google.com.

Analytical Approaches for Structural Confirmation of Isolated this compound (Excluding basic compound identification data)

Once this compound is isolated and purified, its chemical structure is confirmed using various analytical techniques. These methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structural elucidation, providing detailed information about the arrangement of atoms within the molecule nih.govfrontiersin.orguba.arfrontiersin.orgmdpi.com. Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments are used to assign signals and determine connectivity qascf.commdpi.com. NMR is known for its robustness and ability to provide quantitative and structural information frontiersin.orguba.ar.

Mass Spectrometry (MS) is another essential tool for determining the molecular weight and formula of the isolated compound mdpi.comfrontiersin.orguba.arfrontiersin.org. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to obtain precise mass data and fragmentation patterns, which help in confirming the structure mdpi.commdpi.com. While MS is highly sensitive, NMR provides more detailed structural information uba.arfrontiersin.org.

Chemical Synthesis Strategies for Antrodin D and Analogues

Total Synthesis Approaches for Antrodin D (Maleic/Succinic Acid Derivative)

Total synthesis aims to construct the target molecule from simple, commercially available precursors. For this compound, which is characterized as a maleic or succinic acid derivative, total synthesis routes focus on building the core cyclic structure and appending the necessary side chains and functional groups.

Synthetic Routes from Commercial Precursors

Another perspective on synthesizing related compounds, such as antroquinonol (B1665121) D (which shares some structural features as a ubiquinone derivative also found in Antrodia camphorata), has been achieved starting from 4-methoxyphenol. nih.gov This highlights the use of different phenolic precursors depending on the specific structural class of the target antrodin compound.

Key Reaction Steps and Stereochemical Control in this compound Synthesis

The synthesis of complex natural products like this compound necessitates precise control over reaction outcomes, particularly regarding stereochemistry. While specific detailed steps for the total synthesis of this compound itself as a maleic/succinic acid derivative are not extensively detailed in the provided search results, information on the synthesis of related Antrodia compounds and general strategies for this class can provide insight.

For related ubiquinone derivatives like antroquinonol D, key reaction steps have included Michael addition to dimethoxy cyclohexadienones, chelation and substrate-controlled diastereoselective reduction of cyclohexenone, and lactonization. nih.gov Lactone formation has been shown to facilitate the diastereoselective reduction of ketones, which is crucial for controlling stereochemistry at important chiral centers. nih.gov Other significant reactions in the synthesis of antroquinonol D involved Michael addition of dimethyl malonate on cyclohexadienone, dihydroxylation, and Wittig olefination. nih.gov The construction of a sesquiterpene side chain was achieved through coupling with geranyl phenyl sulfide (B99878) and Bouveault-Blanc reduction. nih.gov

For maleic and succinic acid derivatives, key steps in related syntheses have included Fürstner–Kochi iron-catalyzed sp2–sp3 cross-coupling and 2-silyloxyfuran oxyfunctionalization. researchgate.net The conversion of maleic anhydrides to maleimides can be achieved by treatment with methanol (B129727) and hexamethyldisilazane. researchgate.net

Stereochemical control is paramount in natural product synthesis. Strategies for achieving specific stereoisomers include using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries for substrate control, and enantioselective synthesis using chiral reagents or catalysts. ethz.ch While specific details for this compound synthesis are limited, these general principles of stereocontrol are applicable to the synthesis of chiral antrodin compounds.

Derivatization and Semi-Synthesis of this compound Analogues

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel analogues. wikipedia.org This approach can be advantageous when the natural product is available, potentially reducing the number of synthetic steps compared to total synthesis. wikipedia.org Derivatization focuses on modifying existing functional groups or introducing new ones to alter the properties or activity of the parent compound. nih.gov

Natural products from Antrodia camphorata, including maleic and succinic acid derivatives, serve as valuable starting points for generating analogues with potentially enhanced biological activities or improved pharmacological profiles. researchgate.neteupati.eu Semisynthesis allows for the exploration of the structure-activity relationship within the antrodin class by systematically modifying the natural scaffold. researchgate.net

While direct examples of the semi-synthesis of this compound from a natural precursor are not explicitly detailed in the provided results, the general principle is well-established for other natural products and compounds from Antrodia camphorata. For instance, antrocinnamomin D has been converted to antrodin A and then antrodin B through reactions like Dess-Martin oxidation and treatment with hexamethyldisilazane, illustrating the derivatization of one antrodin-type compound into others. researchgate.net

Strategies for Diversity-Oriented Synthesis within the Antrodin Class

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse small molecules efficiently. cam.ac.uknih.gov Within the context of the antrodin class, DOS approaches would seek to create a range of analogues by varying the core structure, side chains, and functional groups. This is particularly relevant for exploring chemical space and identifying compounds with desired biological activities. frontiersin.orgmdpi.com

DOS can involve building diversity during the construction of the molecular skeleton or by late-stage functionalization of easily accessible intermediates or natural products. beilstein-journals.org For the antrodin class, this could involve developing synthetic routes that allow for variations in the maleic or succinic anhydride (B1165640) core, the attached aromatic or aliphatic substituents, and their oxidation states or functional group modifications.

The goal of DOS in this context would be to create libraries of antrodin analogues to systematically investigate how structural changes impact their biological properties. frontiersin.org This requires synthetic strategies that incorporate complexity-generating reactions and branching pathways to access different molecular frameworks and stereochemistries. cam.ac.uk

Biosynthetic Pathways of Antrodin D

Proposed Primary Metabolic Precursors and Conversion Routes

Based on the structure of Antrodin D, which contains a maleimide (B117702) core, a phenyl group with an isoprenoid side chain, and a hydroxyl group, its biosynthesis likely involves the convergence of different primary metabolic pathways.

Maleic Acid Derivative Core: The maleimide core of this compound suggests a potential origin from dicarboxylic acids or related four-carbon precursors. Other antrodins are also described as maleic and succinic acid derivatives mdpi.com.

Phenylpropanoid Pathway: The phenyl group is likely derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine, common precursors for phenylpropanoids in fungi and plants frontiersin.org.

Isoprenoid Side Chain: The isoprenoid side chain is typically synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the building blocks (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) for isoprenoid synthesis acs.orgresearchgate.net. Studies on other compounds from Antrodia cinnamomea, such as triterpenoids, confirm the involvement of the MVA pathway researchgate.net. Research on antroquinonol (B1665121) biosynthesis also indicates the involvement of an isoprenoid side chain nih.gov.

Integration of Moieties: The crucial steps would involve the condensation or coupling of these different precursor molecules and subsequent modifications. The formation of the maleimide ring and the attachment of the phenyl and isoprenoid moieties are key conversion routes.

While specific precursors for this compound were not explicitly identified in the search results, studies on antrodin C and antroquinonol highlight the potential roles of precursors like ubiquinone 0 (UQ0) and p-hydroxybenzoic acid in the biosynthesis of related compounds mdpi.comnih.gov.

Elucidation of Key Enzymatic Transformations in this compound Formation

The formation of this compound would involve a series of enzymatic reactions. Based on the proposed precursors, key enzymatic transformations could include:

Enzymes involved in dicarboxylic acid metabolism: Enzymes catalyzing reactions leading to the formation of the four-carbon maleimide core.

Enzymes of the shikimate pathway: Enzymes responsible for synthesizing the phenylpropanoid precursor.

Enzymes of the MVA or MEP pathway: Enzymes generating the isoprenoid units. Studies on triterpenoid (B12794562) biosynthesis in Antrodia cinnamomea mention enzymes like 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SS), squalene epoxidase (SE), and dammarane (B1241002) diol-II synthase (DS) in the context of the MVA pathway researchgate.net. Research on antroquinonol also mentions coq genes involved in ubiquinone biosynthesis, which is related to terpene-quinone synthesis nih.gov.

Condensing enzymes: Enzymes that catalyze the joining of the different precursor units (maleimide core, phenyl group, isoprenoid chain).

Modification enzymes: Enzymes responsible for specific modifications like hydroxylation or cyclization to form the final this compound structure.

While the specific enzymes directly involved in this compound synthesis were not found, studies on related compounds point to the involvement of enzymes in ubiquinone and terpene-quinone biosynthesis pathways mdpi.comnih.gov.

Genetic Regulation of this compound Biosynthesis Genes

The biosynthesis of secondary metabolites in fungi is often regulated at the genetic level, involving complex networks of transcription factors and signaling pathways frontiersin.orgnih.gov. The genes encoding the enzymes involved in this compound biosynthesis are likely organized in gene clusters or regulated coordinately.

Studies on Antrodia cinnamomea have started to explore the genetic regulation of secondary metabolite production. Transcriptomic analyses have been used to identify differentially expressed genes under various fermentation conditions or in response to exogenous additives mdpi.comresearchgate.net. For instance, the addition of inositol (B14025) and maleic acid was shown to affect the expression of genes involved in carbohydrate and sugar metabolism, as well as ubiquinone and terpene quinone biosynthesis genes (like COQ2, ARO8, and wrbA), which are potentially relevant to the synthesis of compounds like antrodin C mdpi.com. Oxidative stress has also been shown to trigger the biosynthesis of antioxidants like antrodin C, suggesting a regulatory link between cellular stress and secondary metabolism researchgate.net.

Understanding the specific transcription factors and regulatory elements that control the expression of this compound biosynthetic genes is crucial for manipulating its production.

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering involves optimizing genetic and regulatory processes within cells to increase the production of desired compounds wikipedia.orgmdpi.com. Given the potential therapeutic value of this compound, metabolic engineering approaches could be employed to enhance its yield in Antrodia cinnamomea cultures, particularly in submerged fermentation systems which are more suitable for large-scale industrial production compared to solid-state fermentation acs.org.

Strategies for metabolic engineering could include:

Overexpression of rate-limiting enzymes: Increasing the expression of genes encoding key enzymes in the this compound biosynthetic pathway to enhance metabolic flux towards the product wikipedia.org. Studies on antroquinonol biosynthesis have shown that overexpression of genes like coq2 and coq5 can significantly increase the yield of antroquinonol nih.gov.

Blocking competing pathways: Downregulating or deleting genes involved in metabolic pathways that compete for the same precursors, thereby channeling more resources towards this compound synthesis wikipedia.org.

Precursor feeding: Supplementing the fermentation medium with proposed precursors to provide sufficient building blocks for biosynthesis mdpi.comnih.gov. Studies on antrodin C and antroquinonol have explored the effect of adding precursors like UQ0 and p-hydroxybenzoic acid mdpi.comnih.gov.

Optimization of fermentation conditions: Adjusting environmental factors such as temperature, pH, aeration, and nutrient availability to favor this compound production.

Genetic modification of regulatory genes: Engineering transcription factors or regulatory elements to activate or enhance the expression of this compound biosynthetic genes.

Development of high-yielding strains: Using techniques like mutagenesis and selection or genetic transformation to obtain Antrodia cinnamomea strains with improved this compound production capabilities acs.org.

While direct metabolic engineering efforts specifically targeting this compound were not detailed, the success in enhancing the production of related compounds like antroquinonol through overexpression of biosynthesis-related genes demonstrates the potential of these approaches for this compound nih.gov.

In Vitro Biological Activities of Antrodin D

Evaluation of Anti-inflammatory Modulatory Effects in Cellular Systems

Research has explored the ability of Antrodin D to modulate inflammatory responses in cellular models.

Inhibition of Nitric Oxide (NO) Production in Activated Macrophages

This compound has demonstrated inhibitory effects on nitric oxide (NO) production in activated macrophages. Studies using LPS-activated macrophages have shown that this compound can inhibit NO production. For instance, this compound, along with other antrodins (A, F, M), has been reported to inhibit NO production in LPS-activated macrophages with IC50 values ranging from 14.7 to 32.2 μg/ml. nih.gov Another study also indicated that pyrrolidione compounds, including Antrodin C, showed strong inhibition against LPS-induced pro-inflammatory cytokines and nitric oxide production in macrophage cells. researchgate.netplos.org While this specific study focuses on Antrodin C, it highlights the anti-inflammatory potential within the antrodin class, which includes this compound. Further research specifically on this compound confirms its ability to efficiently inhibit NO production and exhibit certain anti-inflammatory effects. google.com

Assessment of Selective Cytotoxicity in Specific Cancer Cell Lines

The cytotoxic potential of this compound has been investigated in various cancer cell lines.

Activity against Lewis Lung Carcinoma (LLC) Cells (as a component of Antrodins A-E)

Antrodins A-E, a group of maleic and succinic acid derivatives from Antrodia cinnamomea, have shown selective cytotoxicity against Lewis lung carcinoma (LLC) tumor cell lines in vitro. researchgate.netmit.edumdpi.com While this compound is a component of this group, early studies indicated that this compound specifically had no activity against LLC cells, whereas Antrodins B and C exhibited cytotoxic activity with ED50 values of 7.5 and 3.6 μg/ml, respectively. nih.gov However, other sources state that Antrodins A-E, as a group, demonstrate substantial cytotoxic effects on LLC tumor cell lines. mdpi.com Lewis lung carcinoma is a murine lung cancer cell line widely used as a model for metastasis and for studying cancer chemotherapeutic agents.

Investigation of Anti-Lipid Accumulation Potentials in Hepatocellular Models

Studies have also examined the effects of this compound on lipid accumulation in liver cell models.

Reduction of Free Fatty Acid-Induced Lipid Accumulation in Hep G2 Cells

This compound has been investigated for its potential to reduce lipid accumulation in Hep G2 cells, a commonly used hepatocellular carcinoma cell line for studying liver steatosis and lipid metabolism. nih.govmdpi.commdpi.com Research indicates that this compound, along with Antrodin B and C, reduced free fatty acid-induced lipid accumulation in Hep G2 cells in vitro. simpsonbiotech-usa.com Free fatty acids are known to induce intracellular lipid accumulation in Hep G2 cells in a dose-dependent manner, a model used to study non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.commdpi.compan.olsztyn.pl

Other Emerging In Vitro Bioactivities of this compound

Beyond the specific areas outlined, other in vitro bioactivities of this compound are being explored. While the provided search results primarily focus on anti-inflammatory, cytotoxic, and anti-lipid accumulation effects, the broader research on Antrodia camphorata and its compounds suggests potential in other areas. For instance, Antrodia cinnamomea and its components have shown antioxidant, hepatoprotective, and immunomodulatory properties in vitro. mdpi.comnih.govresearchgate.net Although specific in vitro data for this compound in these additional areas were not extensively detailed in the immediate search results, ongoing research may reveal further bioactivities.

Molecular and Cellular Mechanisms of Antrodin D Action

Elucidation of Specific Intracellular Signaling Pathways Modulated by Antrodin D

While extensive research has been conducted on the mechanisms of other antrodins, particularly Antrodin C, studies specifically detailing the intracellular signaling pathways modulated by this compound are less abundant. However, this compound has been reported to inhibit nitric oxide (NO) production in LPS-activated macrophages nih.govsemanticscholar.org. NO is a key inflammatory mediator, and its production is often regulated by various intracellular signaling cascades, including NF-κB and MAPK pathways, which are common targets for anti-inflammatory agents nih.govacs.org.

Mechanisms Underlying Anti-inflammatory Responses

This compound's observed inhibition of NO production suggests an interference with inflammatory signaling pathways in macrophages nih.govsemanticscholar.org. While the precise pathways modulated by this compound for its anti-inflammatory effects require further detailed investigation, insights can be drawn from studies on other anti-inflammatory compounds from Antrodia cinnamomea. For instance, Antcin A, another compound from A. cinnamomea, suppresses pro-inflammatory molecule release by down-regulating iNOS and COX-2 expression through the NF-κB pathway nih.govacs.org. Antcin K also showed anti-inflammatory activity by inhibiting NF-κB activation nih.gov. These findings suggest that related compounds from the same source can target key inflammatory regulators like NF-κB, which might also be a potential target for this compound.

Pathways Involved in Cellular Cytotoxicity

Research on the cytotoxic effects of this compound is limited in the provided search results. However, the review on Antrodia camphorata and its compounds mentions that this compound, along with other compounds, inhibits NO production in LPS-activated macrophages, which is related to inflammation, not direct cytotoxicity in the context of cancer cells, for example nih.govsemanticscholar.org. Cytotoxicity is a known property of Antrodia cinnamomea extracts and some of its compounds, often linked to the induction of apoptosis and cell cycle arrest nih.govsemanticscholar.orgnih.gov. Studies on Antrodin C, a related maleic acid derivative, provide detailed mechanisms regarding cytotoxicity, which may offer insights into potential pathways relevant to this compound.

Identification of Direct Molecular Targets of this compound in Cellular Processes

Specific direct molecular targets of this compound have not been extensively detailed in the provided search results. The inhibition of NO production points towards potential interactions with enzymes involved in NO synthesis, such as inducible nitric oxide synthase (iNOS), or upstream signaling molecules that regulate iNOS expression nih.govsemanticscholar.org. However, direct binding studies or target identification experiments for this compound were not found.

Mechanistic Insights from Structurally Related Antrodin Compounds Informing this compound Research

Mechanistic studies on other antrodin compounds, particularly Antrodin C, offer valuable insights into the potential cellular and molecular mechanisms that might be relevant to this compound, given their structural similarity as maleic acid derivatives nih.govresearchgate.net.

Modulation of Apoptotic Pathways (e.g., insights from Antrodin C research)

Antrodin C has been shown to induce apoptosis in various cancer cell lines, including colorectal cancer and lung cancer cells mdpi.comnih.govbegellhouse.comnih.govpreprints.orgmdpi.commdpi.comresearchgate.net. The mechanisms underlying Antrodin C-induced apoptosis are relatively well-studied. It triggers both death-receptor-mediated extrinsic and mitochondria-mediated intrinsic apoptotic pathways mdpi.comnih.govresearchgate.netresearchgate.net.

Key findings regarding Antrodin C and apoptosis include:

Activation of Caspases: Antrodin C increases the expression of pro-apoptotic proteins like Bax and induces the cleavage and activation of caspases, such as caspase-3 and caspase-9 mdpi.comnih.govmdpi.commdpi.comresearchgate.netresearchgate.netoncotarget.com. Caspases are central executioners of apoptosis bio-techne.com.

Modulation of Bcl-2 Family Proteins: It reduces the expression of anti-apoptotic proteins like Bcl-2, shifting the balance towards apoptosis mdpi.comnih.govmdpi.commdpi.comresearchgate.netresearchgate.net.

Involvement of ROS and MAPK Pathways: Antrodin C-induced apoptosis is often triggered by the generation of reactive oxygen species (ROS) and involves the activation of MAPK signaling pathways, including ERK and p38 MAPK mdpi.comnih.govnih.govpreprints.orgresearchgate.netresearchgate.net. The ROS/AKT/ERK/P38 signaling modules are indicated in Antrodin C-induced apoptosis in colorectal cancer cells mdpi.comnih.govnih.govpreprints.orgresearchgate.net.

TNFα Pathway: Antrodin C increases the expression of the death receptor tumor necrosis factor (TNF)α, which contributes to the activation of the extrinsic apoptotic pathway mdpi.comnih.govresearchgate.netresearchgate.net. This increased TNFα expression is linked to ROS-derived and ERK/AKT/p38 MAPK-signaling-pathway-mediated histone H3K9K14ac modification of the TNFα promoters mdpi.comnih.govresearchgate.netresearchgate.net.

These detailed findings on Antrodin C suggest that this compound, if it possesses cytotoxic activity, might potentially act through similar apoptotic mechanisms involving caspase activation, modulation of Bcl-2 family proteins, ROS generation, and the involvement of MAPK pathways.

Regulation of Cell Cycle Progression (e.g., insights from Antrodin C research)

Antrodin C has also been shown to induce cell cycle arrest in cancer cells mdpi.comnih.govbegellhouse.commdpi.comresearchgate.netnih.gov. This is another mechanism by which it inhibits cancer cell proliferation.

Key findings regarding Antrodin C and cell cycle regulation include:

G1 Phase Arrest: In colorectal cancer cells, Antrodin C causes cell cycle arrest at the G1 phase by downregulating the expression of cyclin D1 and cyclin E mdpi.comnih.govresearchgate.netresearchgate.net. Cyclin D1 and cyclin E are key regulators that promote progression through the G1 phase and into the S phase of the cell cycle nih.gov.

G2/M Phase Arrest: In lung cancer cells, Antrodin C has been reported to arrest the cell cycle at the G2/M phase begellhouse.commdpi.com.

Involvement of PI3K/Akt/mTOR and AMPK Pathways: Antrodin C can suppress the Akt/mTOR and AMPK signaling pathways, which are known to regulate cell cycle progression mdpi.comdntb.gov.ua.

p53 Signaling: Cell cycle arrest induced by Antrodin C can also involve the p53 signaling pathway, particularly in lung cancer cells mdpi.comresearchgate.net.

Based on the research on Antrodin C, it is plausible that this compound could also influence cell cycle progression, potentially by modulating cyclins, CDKs, or upstream signaling pathways like PI3K/Akt/mTOR or p53, leading to arrest at specific phases of the cell cycle.

Impact on Oxidative Stress Response Systems (e.g., insights from Antrodin C research)

Research on Antrodin C provides insights into how related compounds from Antrodia cinnamomea may influence oxidative stress response systems. Studies indicate that Antrodin C can impact cellular oxidative stress, often mediated through the generation of reactive oxygen species (ROS) imsc.res.inctdbase.org.

Antrodin C has been shown to induce apoptosis triggered by ROS in lung carcinoma cells imsc.res.innih.gov. Furthermore, Antrodin C can activate the ROS/AKT/ERK/P38 signaling modules, suggesting a role in modulating pathways involved in cellular responses to stress imsc.res.inctdbase.orgcaymanchem.com. The activation of these pathways by Antrodin C appears to be involved in mechanisms such as inducing apoptosis and regulating cell cycle arrest imsc.res.inctdbase.orgcaymanchem.com.

Insights from Antrodin C research also highlight its potential to activate Nrf2-mediated anti-oxidant genes, which are crucial for bolstering the cellular anti-oxidant defense system nih.govresearchgate.net. This suggests a mechanism by which related compounds might protect cells from oxidative damage by enhancing the expression of antioxidant enzymes nih.govfrontiersin.org. For instance, Antrodin C has been shown to prevent hyperglycemia-induced senescence and apoptosis in human endothelial cells, a protective effect linked to the activation of Nrf2-mediated antioxidant pathways nih.gov.

Interference with Cellular Migration and Invasion Processes (e.g., insights from Antrodin C research)

Insights from studies on Antrodin C suggest that maleic and succinic acid derivatives from Antrodia cinnamomea can interfere with cellular migration and invasion, processes critical in various biological contexts, including disease progression. Antrodin C has been demonstrated to inhibit the migration and invasion of various cell types, including breast cancer cells and hepatic stellate cells nih.govnih.gov.

One of the key mechanisms identified for Antrodin C's anti-migratory and anti-invasive effects involves the suppression of signaling pathways such as the Smad2/3 and β-catenin pathways. Antrodin C has been shown to block TGF-β1-induced epithelial-to-mesenchymal transition (EMT), a process that contributes to increased cell migration and invasion. This inhibition is associated with the down-regulation of mesenchymal markers like N-cadherin and vimentin (B1176767) and the up-regulation of epithelial markers such as E-cadherin and occludin.

Furthermore, Antrodin C can reduce the expression and activity of matrix-metalloproteinases (MMP-2 and MMP-9) and urokinase plasminogen activator (uPA) nih.gov. These enzymes play a significant role in the degradation of the extracellular matrix, which is essential for cell invasion and metastasis. The down-regulation of MMPs and uPA by Antrodin C is thought to be mediated, at least in part, through the suppression of transcription factors like β-catenin.

Studies on hepatic stellate cells have also shown that Antrodin C can inhibit migration and extracellular matrix production stimulated by growth factors such as TGF-β1 and platelet-derived growth factor-BB (PDGF-BB). These effects are linked to the negative modulation of downstream signaling molecules including Smad2, AKT, ERK, and P38.

These findings from Antrodin C research provide valuable insights into the potential mechanisms by which this compound and other related compounds from Antrodia cinnamomea might exert their biological effects on cellular migration and invasion.

Preclinical Investigations of Antrodin D in Advanced Research Models

In Vivo Efficacy Studies of Antrodin D in Metabolic Disease Models

Preclinical in vivo studies are crucial for evaluating the potential therapeutic effects of compounds in complex biological systems before human trials. Metabolic diseases, including Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Syndrome, are significant health concerns, and research into natural products for their management is ongoing.

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD) Models

NAFLD is characterized by excessive fat accumulation in the liver and can progress to more severe forms like Non-Alcoholic Steatohepatitis (NASH). Preclinical models for NAFLD include various dietary and genetic manipulations in rodents, such as high-fat diet (HFD) or Western diet-fed mice, ob/ob (leptin deficiency), and db/db (leptin receptor mutation) mice, as well as models using streptozotocin (B1681764) or deficiencies in specific genes like MC4R uni-freiburg.deuni-freiburg.denih.gov. These models aim to replicate key aspects of human NAFLD, including steatosis, inflammation, and fibrosis uni-freiburg.deuni-freiburg.de.

While Antrodia cinnamomea has been studied for its hepatoprotective effects, including potential benefits in liver diseases uni-freiburg.deresearchgate.net, specific detailed in vivo efficacy data demonstrating the direct impact of isolated this compound on established NAFLD models, such as reducing hepatic steatosis, inflammation, or fibrosis markers, were not prominently found in the consulted literature. Studies on A. cinnamomea components have indicated improvements in liver function biomarkers in animal models researchgate.net. For instance, a network meta-analysis suggested that triterpenoids from A. cinnamomea were effective in reducing elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), common indicators of liver damage, in animal models researchgate.net.

Effects on Markers of Metabolic Syndrome

Metabolic Syndrome is a cluster of conditions including hyperglycemia, atherogenic dyslipidemia, insulin (B600854) resistance, hypertension, and central obesity. Preclinical models for Metabolic Syndrome often involve dietary interventions (e.g., high-fat diets) or genetic models that mimic aspects of the human condition, such as insulin resistance, dyslipidemia, and increased adiposity. Markers assessed in these models include fasting blood glucose, insulin levels, lipid profiles (triglycerides, HDL-C, LDL-C), blood pressure, and body weight/adiposity.

Preliminary Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarkers are indicators that measure a biological response to a therapeutic intervention, providing insights into the compound's mechanism of action and efficacy. In preclinical studies, PD biomarkers can help confirm target engagement and assess the biological effects of a compound in animal models.

For this compound, preliminary pharmacodynamic biomarker analysis in preclinical models would ideally involve measuring changes in biological molecules or pathways relevant to its hypothesized therapeutic effects. Given the potential areas of activity suggested by Antrodia cinnamomea research (e.g., anti-inflammatory, hepatoprotective), relevant PD biomarkers could include inflammatory cytokines (such as TNF-α or IL-6), oxidative stress markers (like MDA), or enzymes involved in liver function (ALT, AST) researchgate.net.

While studies on Antrodia cinnamomea components have analyzed changes in some of these markers in animal models researchgate.net, specific data on PD biomarker analysis directly attributed to this compound in preclinical settings was not found. Research on related compounds, such as studies investigating the metabolism and pharmacokinetics of A. cinnamomea extracts in rats where Antrodin B and C were detected in plasma, indicates that absorption and distribution of some antrodin compounds occur in vivo, which is a prerequisite for systemic pharmacodynamic effects. However, this does not detail the specific PD responses elicited by this compound.

Assessment of this compound in Other Preclinical Disease Models (e.g., cancer, inflammation)

Beyond metabolic diseases, the broader pharmacological profile of compounds from Antrodia cinnamomea has been investigated in other disease areas, including cancer and inflammation uni-freiburg.de. Preclinical cancer models utilize cell lines in vitro and xenograft or genetically engineered models in vivo to evaluate the anti-tumor potential of compounds. Inflammation is often studied using models of acute or chronic inflammation, measuring inflammatory mediators and cellular responses.

While direct preclinical data on this compound in these models is limited in the provided search results, studies on related compounds from A. cinnamomea offer insights into potential areas of activity. For example, Antrodin C has demonstrated anti-cancer effects in preclinical models. In vitro studies showed that Antrodin C could induce apoptosis in human colorectal cancer cells uni-freiburg.de. Furthermore, in vivo studies using a colorectal cancer cell xenograft model demonstrated that Antrodin C treatment inhibited tumor growth uni-freiburg.de. This inhibition was associated with the activation of extrinsic apoptosis pathways and the suppression of anti-apoptotic molecules uni-freiburg.de. Antrodin C also influenced cell cycle progression in these cancer cells uni-freiburg.de.

Given that this compound is also a component of Antrodia cinnamomea, these findings on Antrodin C suggest that this compound could potentially possess similar or related activities that warrant investigation in preclinical cancer and inflammation models. However, specific research confirming such effects for this compound is needed.

Comparative Efficacy of this compound with Other Bioactive Compounds in Preclinical Settings

Comparing the efficacy of this compound with other bioactive compounds, either from Antrodia cinnamomea or established therapeutic agents, in preclinical settings is valuable for understanding its relative potency and potential advantages. Such comparisons help position a compound within the landscape of potential therapeutic options.

A network meta-analysis comparing the efficacy of different Antrodia cinnamomea interventions (triterpenoids, polysaccharides, antroquinonol) on liver function biomarkers in animal models found that triterpenoids generally exhibited the most pronounced effects in reducing ALT, AST, MDA (an oxidative stress marker), and TNF-α (an inflammatory cytokine) levels researchgate.net. Polysaccharides and antroquinonol (B1665121) also showed beneficial, albeit comparatively moderate, effects, particularly on oxidative stress and inflammatory cytokines researchgate.net.

Structure Activity Relationship Sar Studies for Antrodin D

Design and Synthesis of Antrodin D Derivatives for SAR Profiling

The process of SAR profiling typically begins with the identification of a lead compound, in this case, this compound. To understand how structural variations influence biological activity, a series of derivatives or analogues would need to be designed and synthesized. This involves making specific modifications to different parts of the this compound structure, such as altering the functional groups, modifying the alkyl chains, or changing the substitution patterns on the phenyl ring.

The design of these derivatives is often guided by hypotheses about which parts of the molecule are crucial for its interaction with a biological target. Synthesis of these designed compounds would then be carried out using established organic chemistry reactions. Although the synthesis of other Antrodia compounds and their derivatives, such as antrocinnamomin D to antrodin A and B, and antrocamphin A analogs, has been reported researchgate.net, and methods for increasing the yield of antrodin C analogues have been explored mdpi.com, specific details on the systematic design and synthesis of a library of this compound derivatives specifically for comprehensive SAR profiling are not extensively documented in the examined literature.

Correlating Specific Structural Motifs with Observed Biological Potencies

Once a series of this compound derivatives is synthesized, their biological activities would be evaluated in relevant assays. By comparing the activity of each derivative to that of the parent compound, this compound, and to each other, researchers can begin to correlate specific structural modifications with changes in potency or efficacy.

This involves identifying which structural motifs are essential for activity (the pharmacophore), which modifications enhance activity, which decrease it, and which might lead to different types of activity or improved properties. For example, studies on other compound classes like flavonoids have shown how the position and type of substituents (e.g., hydroxyl or methoxy (B1213986) groups) on different rings can significantly impact their antioxidant and anti-inflammatory activities mdpi.com. Applying this principle to this compound would involve systematically analyzing the effect of changes to its core ring structure, the hydroxyl group, the prenyl ether moiety, and the isobutyl group on its biological effects. However, specific research detailing these correlations for this compound derivatives was not found in the provided search results.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling techniques play an increasingly important role in modern SAR studies. These methods can be used to predict the biological activity of potential new compounds before they are synthesized, saving time and resources. Techniques such as molecular docking can help to understand how this compound or its derivatives might interact with putative biological targets at the molecular level. Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating the structural descriptors of a series of compounds with their measured biological activities to create predictive models slideshare.net.

While computational chemistry is widely applied in drug discovery and SAR analysis for various compound classes mdpi.comeco-vector.comoup.comcaymanchem.com, specific studies utilizing these methods for the SAR prediction of this compound derivatives were not identified in the search results. Such studies would typically involve determining the preferred 3D conformation of this compound and its analogues, analyzing their electronic properties, and simulating their binding to target proteins to understand the key interactions driving biological activity.

Rational Design Principles for Optimized this compound Analogues

Based on the information gathered from the synthesis and testing of derivatives (Sections 8.1 and 8.2) and insights from computational studies (Section 8.3), rational design principles can be applied to design optimized this compound analogues. Rational design aims to intelligently modify the structure of a lead compound to improve desired properties, such as increased potency, selectivity for a specific target, improved pharmacokinetic properties, or reduced toxicity researchgate.netnih.gov.

This process is iterative, involving cycles of design, synthesis, and evaluation. For this compound, rational design would focus on incorporating structural features predicted or shown to enhance its biological activity while potentially minimizing any undesirable characteristics. However, without specific published SAR data on this compound derivatives, outlining the precise rational design principles applied to optimize this compound analogues is not possible based on the available information. General rational design strategies involve understanding the interaction with the biological target and designing molecules that fit better, bind more strongly, or modulate the target's activity more effectively immutoscientific.com.

Current Challenges and Future Directions in Antrodin D Research

Advancements in Scalable and Sustainable Production of Antrodin D

The limited availability of wild Antrodia camphorata fruiting bodies presents a significant challenge for the large-scale production of this compound. Wild A. camphorata grows slowly and is scarce researchgate.netresearchgate.net. This scarcity necessitates the development of scalable and sustainable production methods to meet potential future demand for this compound.

Current research explores artificial cultivation methods, such as submerged fermentation (SmF) and solid-state fermentation (SSF), as promising alternatives to wild harvesting researchgate.netacs.org. SmF offers advantages like shorter culture periods, stable product quality, and higher feasibility for scale-up compared to SSF, which can take several months researchgate.netacs.org. However, challenges remain in obtaining sufficient and stable yields of bioactive substances, including this compound, through liquid fermentation, with yields often being significantly less than those from wild substrates acs.org.

Strategies to enhance the yield of active ingredients in fermentation include optimizing cultivation parameters and adding precursors or supplements to the culture medium mit.edufrontiersin.orgjmb.or.kr. For example, adding petroleum ether extracts from camphor (B46023) trees has been shown to increase the total triterpene yield in A. camphorata nih.gov. Research into sustainable manufacturing practices, which focus on economically sound processes that minimize environmental impact and conserve resources, is also relevant for developing eco-friendly production methods for this compound epa.govresearchgate.net. Future research should focus on optimizing fermentation conditions, exploring genetic engineering approaches to enhance this compound biosynthesis, and developing cost-effective and environmentally friendly large-scale production techniques.

Comprehensive Elucidation of this compound Biosynthetic Pathways and Enzymes

A thorough understanding of the biosynthetic pathways and the enzymes involved in this compound production within Antrodia camphorata is crucial for improving production yields through metabolic engineering. While studies have investigated the biosynthesis of other compounds in A. camphorata, such as lanostane-type triterpenoids and antroquinonol (B1665121), the specific pathway for this compound is still being elucidated nih.govnih.gov.

Research on the biosynthesis of lanostane-type triterpenoids in A. camphorata has identified key post-modification enzymes, including cytochrome P450 enzyme AcCYP4, short-chain dehydrogenase AcSDR6, and methyltransferase AcSMT1, which are involved in the synthesis of various triterpenoids nih.gov. Studies on antroquinonol biosynthesis have utilized transcriptomic and proteomic analyses to identify related genes and enzymes in the ubiquinone and other terpenoid-quinone biosynthesis pathways nih.govresearchgate.net. Genes such as metE, CoQ2, and ubiA have been identified as potentially important for antroquinonol production nih.govresearchgate.net. Given that this compound is also a secondary metabolite of A. camphorata, insights from the biosynthesis of these related compounds can potentially inform the investigation of the this compound pathway.

Challenges include the scattered nature of genes involved in triterpenoid (B12794562) biosynthesis and the limited molecular genetic studies on A. camphorata nih.govmdpi.com. Future research should employ advanced omics technologies, such as genomics, transcriptomics, and metabolomics, specifically focused on this compound-producing strains and conditions, to identify the complete set of genes and enzymes in its biosynthetic pathway. Functional characterization of these enzymes will enable targeted genetic engineering strategies to enhance this compound accumulation.

Advanced Mechanistic Studies and High-Resolution Target Identification for this compound

While this compound has shown various biological activities, a comprehensive and high-resolution understanding of its molecular mechanisms of action and specific cellular targets is still developing. Research indicates that compounds from A. camphorata, including potentially this compound, can modulate various signaling pathways. For instance, studies on other Antrodia compounds like Antrodin C have shown effects on pathways such as PI3K/AKT, ERK, JNK, p38 MAPK, Smad2/3, and β-catenin signaling, influencing processes like cell cycle arrest, apoptosis, and epithelial-to-mesenchymal transition nih.govsci-hub.sebegellhouse.commdpi.com. This compound itself has been reported to inhibit NO production in LPS-activated macrophages nih.gov.

Identifying the precise molecular targets of this compound at a high resolution is crucial for understanding its therapeutic potential and minimizing off-target effects. Advanced techniques in target identification, such as mass spectrometry-based thermal stability profiling (CETSA), limited proteolysis-mass spectrometry (LiP-MS), and drug affinity responsive target stability (DARTS), can be employed to directly identify proteins that physically interact with this compound within a biological context mtoz-biolabs.com.

Future directions involve applying these advanced proteomic and biochemical techniques to systematically identify the direct binding partners of this compound. Further detailed mechanistic studies using techniques like reporter assays, gene silencing, and overexpression studies will help to fully delineate the downstream signaling cascades affected by this compound binding to its targets. This will provide a clearer picture of how this compound exerts its biological effects at the molecular level.

Exploration of Potential Synergistic Effects of this compound with Other Agents

The potential for this compound to exhibit synergistic effects when combined with other therapeutic agents or natural compounds is an important area for future research. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, can potentially lead to enhanced efficacy and allow for lower doses of each agent, potentially reducing toxicity nuevo-group.comremedypublications.com.

Research on Antrodia camphorata extracts and other compounds has shown instances of synergistic activity. For example, a mixture of specific compounds from A. camphorata showed synergistic cytotoxic effects in colon cancer cells researchgate.net. Combining A. camphorata extracts with other agents like ginger components has also been explored for enhanced anticancer activity frontiersin.org. The concept of synergy in natural products is well-established, with potential mechanisms including improved bioavailability, protection from degradation, modulation of drug resistance, and multi-targeting of biological pathways nuevo-group.comremedypublications.com.

Future research should systematically investigate the synergistic potential of this compound in combination with conventional drugs, particularly in areas where this compound shows promising activity, such as anti-inflammatory or anticancer applications. Studies could involve in vitro assays using cell lines and in vivo models to evaluate the combined effects of this compound with other agents on relevant biological endpoints. Identifying synergistic combinations could lead to the development of more effective and potentially less toxic therapeutic strategies.

Emerging Research Frontiers and Novel Applications for this compound

Beyond the currently explored biological activities, there are emerging research frontiers and potential novel applications for this compound that warrant investigation. Antrodia camphorata as a whole has been studied for a wide range of activities, including hepatoprotective, anti-inflammatory, immunomodulatory, antiviral, and antioxidant effects researchgate.netresearchgate.netnih.govresearchgate.netqascf.com. While this compound has been specifically implicated in some of these activities, such as anti-inflammatory effects nih.gov, its full spectrum of biological actions is likely not yet fully understood.

Emerging areas of research for Antrodia camphorata components include potential applications in neurological disorders and the modulation of gut microbiota researchgate.netfrontiersin.org. Antrodin C, for instance, has shown potential in preventing hyperglycemia-induced senescence and apoptosis in endothelial cells, suggesting a role in diabetes-related complications sci-hub.se. Given the diverse array of bioactive compounds in A. camphorata, it is plausible that this compound may also possess activities in these or other unexplored areas.

Future research should explore the potential of this compound in new therapeutic areas based on its chemical structure and the known activities of related compounds. This could involve high-throughput screening assays to identify novel biological activities, as well as targeted investigations into areas such as neuroprotection, metabolic disorders, or antimicrobial effects. Exploring novel delivery methods or formulations for this compound could also open up new application possibilities.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for validating the biological activity of Antrodin D in preclinical models?

- Methodological Answer : Begin with in vitro assays (e.g., cell viability, enzyme inhibition) to establish dose-response relationships, followed by in vivo models (e.g., rodent fibrosis or inflammation models) to assess systemic effects. Use blinded randomized trials with placebo controls to minimize bias. Key considerations include:

- Dose selection based on pharmacokinetic data (e.g., bioavailability, half-life).

- Endpoint alignment with disease biomarkers (e.g., serum ALT/AST for liver toxicity, collagen deposition for fibrosis) .

- Statistical power analysis to determine sample size and avoid Type I/II errors .

Q. How can researchers systematically investigate the mechanism of action of this compound in signal transduction pathways?

- Methodological Answer : Employ multi-omics approaches :

- Proteomics: Western blotting or ELISA to quantify pathway proteins (e.g., TGF-β/Smad, MAPK).

- Transcriptomics: RNA sequencing to identify differentially expressed genes post-treatment.

- Metabolomics: LC-MS to track metabolite shifts in treated cells or tissues.

Validate findings using siRNA knockdown or pharmacological inhibitors to confirm pathway specificity .

Q. What methodologies are recommended for optimizing the biosynthesis of this compound in fungal cultures?

- Methodological Answer : Use fermentation optimization with variables such as:

- Carbon/nitrogen ratios in growth media.

- Stress induction (e.g., oxidative stress via H₂O₂, nutrient deprivation).

- Analytical tools: HPLC or UPLC for quantification, NMR for structural validation.

Reference protocols for Antrodia camphorata metabolite production, noting that liquid-state fermentation (LSF) may favor antrodin compounds over anthraquinones .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities:

- Compare drug exposure levels (in vitro IC₅₀ vs. in vivo plasma concentrations).

- Assess tissue penetration via microdialysis or imaging (e.g., MALDI-TOF).

- Evaluate metabolite activity, as in vivo biotransformation may alter efficacy .

Use meta-analysis of existing datasets to identify confounding variables (e.g., species-specific metabolism) .

Q. What strategies are effective for cross-species extrapolation of this compound’s toxicological profile?

- Methodological Answer : Leverage comparative toxicogenomics databases (e.g., CTD) to identify conserved molecular targets.

- Perform in silico docking studies to predict binding affinity across species.

- Validate using primary hepatocytes or organoids from human and model organisms (e.g., zebrafish, rodents).

Cite interspecies differences in cytochrome P450 enzymes, which may affect metabolite toxicity .

Q. How can longitudinal studies be designed to evaluate this compound’s chronic effects on fibrotic progression?

- Methodological Answer : Adopt ABCD Study-inspired frameworks for longitudinal

- Staggered dosing regimens with periodic biomarker assessments (e.g., fibroscan, histopathology).

- Mixed-effects models to account for individual variability over time.

- Pre-register hypotheses and analysis plans to mitigate data dredging .

Q. What analytical validation criteria are essential for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.